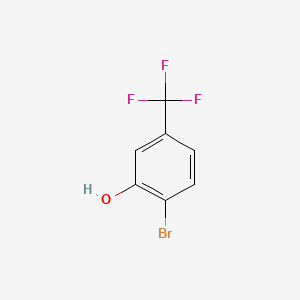

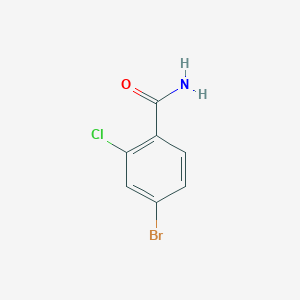

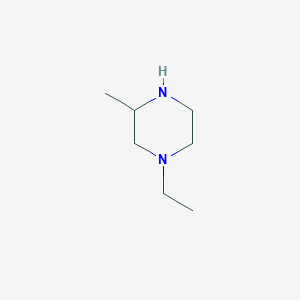

![molecular formula C13H8BrNOS B1343156 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one CAS No. 690636-04-5](/img/structure/B1343156.png)

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one

Overview

Description

Comprehensive Analysis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one

The compound 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one is a brominated heterocyclic compound that is part of a broader class of thienopyridines. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The presence of the bromine atom suggests potential for further functionalization through various chemical reactions.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds typically involves multi-step reactions, starting from simpler heterocycles or aromatic compounds. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves nitration, chlorination, N-alkylation, reduction, and condensation steps . These methods could potentially be adapted for the synthesis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of brominated heterocycles. For example, the crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was determined, revealing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . Similar analysis could be conducted for 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one to elucidate its conformation and intermolecular interactions.

Chemical Reactions Analysis

Brominated heterocycles often participate in various chemical reactions, particularly in cross-coupling reactions due to the presence of the bromine atom, which can act as a good leaving group. The direct bromination of dithienopyridines has been studied, showing disubstitution at both positions of the C ring . This suggests that 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one could undergo further functionalization through similar bromination reactions or other transformations such as Suzuki coupling.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles can be inferred from related compounds. For instance, the crystal structure of a similar compound, 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, is stabilized by intermolecular and intramolecular C–H⋯O hydrogen bonds, indicating potential solubility and stability characteristics . The planarity of the thienopyridine moiety could also affect its electronic properties, making it of interest for electronic materials applications.

Scientific Research Applications

-

Microwave-Assisted CH Activation of the Thiophene Ring

-

Highly Efficient Red Iridium(III) Complexes

- Field : Materials Chemistry

- Application : This research is focused on the development of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs) .

- Method : The method involves the design and synthesis of novel heterolepic Ir(III) complexes using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands .

- Results : These complexes display intense red phosphorescence emission in the range of 610–620 nm. A vacuum-deposited red PhOLED based on one of the complexes shows an external quantum efficiency (EQE) of 22.9% with Commission Internationale de L’Eclairage (CIE) coordinates of (0.61, 0.36) .

-

Synthesis and Antitussive Effect of New Hydantoin Compounds

- Field : Medicinal Chemistry

- Application : This research involves the synthesis of new hydantoin compounds for potential antitussive (cough-suppressing) effects .

- Method : The method involves a series of reactions including Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .

- Results : The results of this research are not specified in the available information .

-

Microwave-Assisted CH Activation of the Thiophene Ring

-

Highly Efficient Red Iridium(III) Complexes

- Field : Materials Chemistry

- Application : This research is focused on the development of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs) .

- Method : The method involves the design and synthesis of novel heterolepic Ir(III) complexes using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands .

- Results : These complexes display intense red phosphorescence emission in the range of 610–620 nm. A vacuum-deposited red PhOLED based on one of the complexes shows an external quantum efficiency (EQE) of 22.9% with Commission Internationale de L’Eclairage (CIE) coordinates of (0.61, 0.36) .

-

Synthesis of 4-Phenylthieno[3,2-c]pyridine

- Field : Organic Chemistry

- Application : This research involves the synthesis of 4-Phenylthieno[3,2-c]pyridine .

- Method : The method involves a series of reactions including Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .

- Results : The results of this research are not specified in the available information .

-

Microwave-Assisted CH Activation of the Thiophene Ring

-

Highly Efficient Red Iridium(III) Complexes

- Field : Materials Chemistry

- Application : This research is focused on the development of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs) .

- Method : The method involves the design and synthesis of novel heterolepic Ir(III) complexes using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands .

- Results : These complexes display intense red phosphorescence emission in the range of 610–620 nm. A vacuum-deposited red PhOLED based on one of the complexes shows an external quantum efficiency (EQE) of 22.9% with Commission Internationale de L’Eclairage (CIE) coordinates of (0.61, 0.36) .

-

Synthesis of 4-Phenylthieno[3,2-c]pyridine

- Field : Organic Chemistry

- Application : This research involves the synthesis of 4-Phenylthieno[3,2-c]pyridine .

- Method : The method involves a series of reactions including Ullmann reaction, Suzuki reaction, and Bucherer-Berg’s reaction .

- Results : The results of this research are not specified in the available information .

Safety And Hazards

There is no specific safety and hazard information available for “7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one”.

Future Directions

There is no specific information available on the future directions of research or applications for “7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one”.

Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and consultation with a chemistry professional is recommended.

properties

IUPAC Name |

7-bromo-2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNOS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAVYSRYAOUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250064 | |

| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

CAS RN |

690636-04-5 | |

| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690636-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

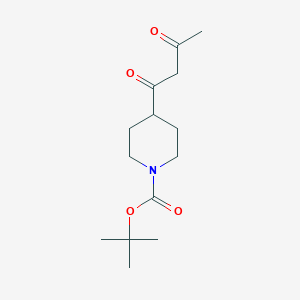

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)